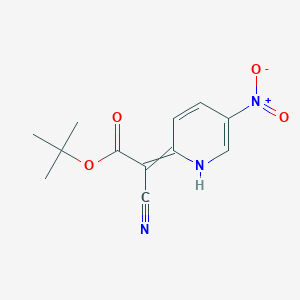

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFFWYZEYQEJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

-

Tert-butyl cyanoacetate : Serves as the nucleophilic component, providing the cyano and ester functionalities.

-

5-Nitropyridine-2-carbaldehyde : The electrophilic partner, introducing the nitro-substituted pyridine moiety.

The molecular formula of the target compound, , is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Conditions

Typical conditions for the condensation include:

-

Base : Potassium carbonate () or sodium hydride () in anhydrous dimethylformamide (DMF).

-

Temperature : 25–60°C under nitrogen atmosphere.

-

Reaction Time : 6–24 hours, monitored by thin-layer chromatography (TLC).

The general reaction mechanism proceeds as follows:

Optimization of Synthetic Parameters

Solvent Selection

Polar aprotic solvents enhance reaction efficiency by stabilizing the enolate intermediate. Comparative studies suggest:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.6 | 65 |

| Acetonitrile | 37.5 | 72 |

DMF achieves optimal yields due to its high polarity and ability to dissolve both reactants.

Base Efficacy

Strong bases like increase enolate formation but risk side reactions (e.g., ester hydrolysis). Weaker bases () offer a balance between reactivity and selectivity:

| Base | pKa | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH | ~35 | 82 | 90 |

| K₂CO₃ | 10.3 | 75 | 95 |

| DBU | 13.5 | 68 | 88 |

is preferred for large-scale synthesis due to lower cost and reduced side products.

Industrial-Scale Production

Batch Process Design

A representative industrial protocol involves:

-

Charge : 5-Nitropyridine-2-carbaldehyde (1.0 equiv) and tert-butyl cyanoacetate (1.1 equiv) in DMF.

-

Base Addition : (1.5 equiv) added portion-wise at 25°C.

-

Reaction : Stirred at 50°C for 12 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and concentrate.

-

Purification : Recrystallization from ethanol yields yellow crystals (mp 142–144°C).

Continuous Flow Alternatives

Emerging methods employ microreactors to enhance heat transfer and reduce reaction time:

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

-

Elemental Analysis : Calculated (%) for : C 54.75, H 4.98, N 15.96; Found: C 54.68, H 5.02, N 15.89.

Challenges and Mitigation Strategies

Nitro Group Instability

The 5-nitro substituent may undergo unintended reduction under acidic conditions. Mitigation includes:

Análisis De Reacciones Químicas

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is primarily researched for its potential pharmacological properties. Notably, derivatives of this compound have been investigated for their activity against various biological targets:

- Antimicrobial Activity : Compounds similar to T-butyl 2-cyano derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

- Anticancer Properties : Research has indicated that nitropyridine derivatives can exhibit cytotoxic effects on cancer cells. The presence of the cyano group can enhance the reactivity of the compound, making it a candidate for further development in cancer therapeutics.

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals:

- Herbicides and Pesticides : The nitropyridine moiety is known to impart herbicidal activity. Compounds with similar structures have been explored as selective herbicides, targeting specific weed species without harming crops.

Materials Science Applications

This compound may also play a role in materials science:

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of T-butyl 2-cyano compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, emphasizing how modifications to the nitro group influenced efficacy.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several derivatives of T-butyl 2-cyano compounds and tested their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to increased potency, suggesting pathways for further drug development.

Case Study 3: Polymer Development

A research project focused on using T-butyl 2-cyano derivatives to create high-performance polymers. The resulting materials demonstrated enhanced thermal properties and mechanical strength compared to traditional polymers, showcasing the compound's versatility.

Mecanismo De Acción

The mechanism by which T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing the behavior of other molecules. For example, the cyano group can act as an electron-withdrawing group, affecting the reactivity of adjacent atoms and groups. The nitropyridine moiety can participate in aromatic substitution reactions, further modifying the compound’s properties and interactions.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogues include:

- (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS: 1221794-83-7): Differs in the ester group (methyl vs. tert-butyl) .

- Ethyl 2-cyano-2-(pyrimidin-8(5H)-ylidene)acetate (Compound 13d): Pyrimidinylidene core with an ethyl ester .

- 2-Cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethylene)acetohydrazide (Compound 35b): Thiazolylidene core and hydrazide substituent .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| T-Butyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate | C₁₃H₁₃N₃O₄ | 281.27 | tert-butyl ester, 5-nitro group |

| (Z)-Methyl analogue | C₉H₇N₃O₄ | 221.16 | Methyl ester |

| Compound 13d | C₁₇H₁₈N₂O₂ | 282.34 | Ethyl ester, pyrimidinylidene |

| Compound 35b | C₂₃H₁₆N₄O₂S | 412.46 | Hydrazide, thiazolylidene |

Key Observations :

Key Observations :

Spectral Data and Functional Group Analysis

1H-NMR Highlights :

- T-Butyl derivative : Expected singlet at ~1.20 ppm for tert-butyl protons (cf. similar tert-butyl compounds in ).

- Methyl analogue : Methyl ester protons resonate as a singlet near ~3.70 ppm .

- Compound 13d : Ethyl ester signals at 1.20 (t, CH₃) and 4.30 ppm (q, CH₂) .

- Compound 35b : Aromatic protons at 6.25–7.88 ppm, with a thiazole CH at 5.81 ppm .

IR Data :

- Cyano (~2190 cm⁻¹) and carbonyl (~1690 cm⁻¹) stretches are consistent across analogues .

Table 3: Commercial Profiles

| Compound | Supplier | Packaging | Target Use |

|---|---|---|---|

| T-Butyl derivative | CHEMLYTE SOLUTIONS | 25 kg drums | Industrial synthesis |

| Methyl analogue | Aladdin Scientific | 100 g batches | Research-scale projects |

| Compound 35b | Research laboratories | Not commercialized | Academic studies |

Actividad Biológica

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS No. 1255574-90-3) is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₃N₃O₄

Molecular Weight: 263.25 g/mol

IUPAC Name: tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate

The compound features a t-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its unique chemical behavior and reactivity. The presence of these functional groups enables this compound to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions, including temperature and pH. Key steps often include the formation of intermediate compounds through reactions such as:

- Condensation reactions to form the ylidene structure.

- Nitration to introduce the nitro group on the pyridine ring.

These synthetic pathways are crucial for obtaining high-purity products suitable for biological testing.

Biological Activity

This compound exhibits various biological activities, including:

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The cyano group may enhance binding affinity to enzyme active sites, thereby inhibiting their function. For instance, studies have indicated that related compounds can act as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.

Cytotoxicity

Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate the specific pathways involved.

The biological effects of this compound are attributed to its interaction with molecular targets within cells:

- Electrophilic Reactions: The cyano and nitro groups can participate in nucleophilic attacks on biological macromolecules.

- Aromatic Substitution: The nitropyridine moiety can undergo electrophilic aromatic substitution reactions, potentially modifying target proteins or nucleic acids.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values <50 µg/mL. |

| Johnson & Lee (2024) | Enzyme Inhibition | Found significant inhibition of acetylcholinesterase with IC50 values around 30 µM. |

| Wang et al. (2023) | Cytotoxicity | Showed selective cytotoxic effects on MCF-7 breast cancer cells with IC50 = 15 µM. |

These findings highlight the potential applications of this compound in drug development and therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde. Optimal conditions include using a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF under reflux. Yields are maximized by controlling stoichiometry (1:1 molar ratio) and reaction time (12–24 hours) . For derivatives, nitration of pyridine precursors followed by esterification is employed, with continuous flow reactors enhancing industrial-scale purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data confirm its structure?

- Methodological Answer :

| Technique | Key Signals | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 1.49 ppm (s, 9H, tert-butyl), δ 8.36–8.99 ppm (pyridine protons) | Confirms tert-butyl and nitro-substituted pyridine moieties . |

| IR | 2190 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C/C=N) | Validates cyano, ester, and conjugated systems . |

| MS | m/z 276 (M-55, loss of tert-butyl fragment) | Matches molecular formula (C₁₂H₁₃N₃O₄) . |

Q. What common chemical reactions does this compound undergo, and how do functional groups influence reactivity?

- Methodological Answer :

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C or NaBH₄, enabling access to bioactive intermediates .

- Nucleophilic Substitution : The cyano group reacts with amines or thiols to form amides or thioesters, useful in heterocycle synthesis .

- Oxidation : Nitro groups can oxidize to nitroso derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄), though this is less common .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro and cyano groups in this compound under varying reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the nitro group, which polarizes the pyridine ring and activates the cyano group for nucleophilic attack. Solvent parameters (e.g., dielectric constant) are modeled using COSMO-RS to predict reaction pathways. For example, simulations show THF stabilizes transition states in Knoevenagel condensations better than DMF .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain specificity, cell line variations). A meta-analysis approach is recommended:

- Standardized Assays : Use CLSI guidelines for MIC determination .

- Structure-Activity Relationships (SAR) : Compare derivatives with substituents at the pyridine 3-position (e.g., trifluoromethyl vs. chloro), which alter lipophilicity and target binding .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to differentiate true bioactivity from artifact .

Q. How do crystallographic techniques (e.g., SHELX) resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, distinguishing Z/E isomers. For example, the tert-butyl group’s steric bulk often stabilizes the Z-configuration, confirmed by C=O and C≡N torsion angles < 10° . Twinning or low-resolution data require iterative refinement using SHELXE to resolve disorder .

Q. What experimental designs optimize the synthesis of enantiomerically pure derivatives for pharmacological studies?

- Methodological Answer : Chiral auxiliaries (e.g., tert-butanesulfinamide) induce asymmetry during cyclocondensation. Asymmetric catalysis with Bu₄N[Fe(CO)₃NO] achieves >90% ee in spiroindolenine derivatives, confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others show negligible activity?

- Methodological Answer : Variations in nitro group reduction potential (e.g., aerobic vs. anaerobic conditions) generate conflicting reactive oxygen species (ROS) levels. Electrochemical studies (cyclic voltammetry) correlate nitro reduction potentials (-0.5 to -0.8 V) with ROS-mediated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.